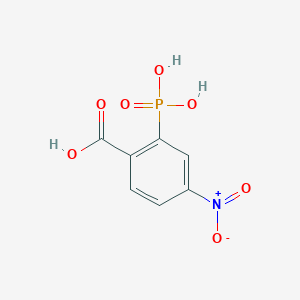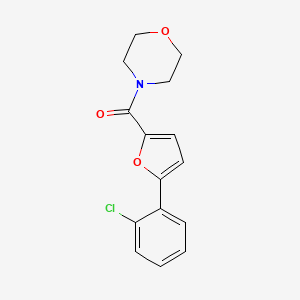
3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with sodium azide to form an azido intermediate, which then undergoes cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and halogenated derivatives .
科学的研究の応用
3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Uniqueness
3-(2-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to its specific substitution pattern and the presence of the oxadiazole ring
特性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC名 |
3-(2-fluorophenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-1-2-4-7(6)11-5-8(12)13-10-11/h1-5H |
InChIキー |
VSCOQPNPCSTWBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+]2=NOC(=C2)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


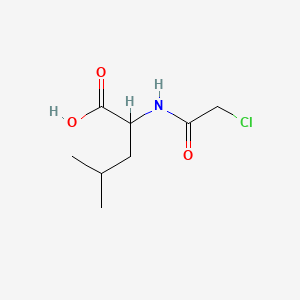
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
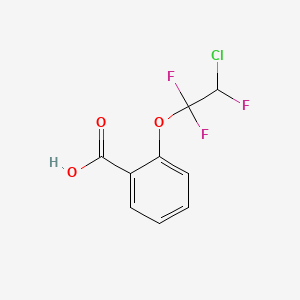
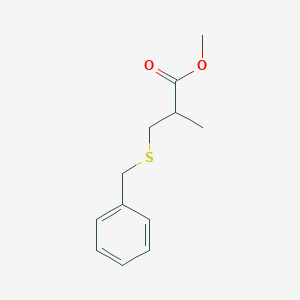


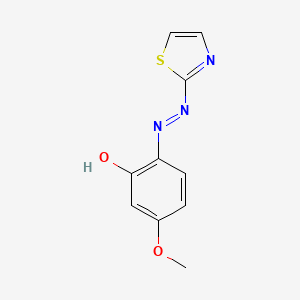

![Benzo[b]biphenylene](/img/structure/B11959767.png)

![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)
